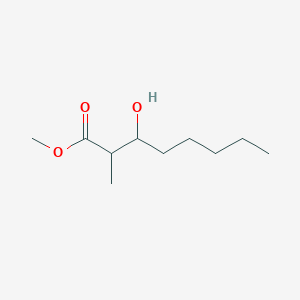

Methyl 3-hydroxy-2-methyloctanoate

Description

Significance and Research Context of Methyl 3-hydroxy-2-methyloctanoate Analogs in Organic Chemistry

This compound and its analogs are valuable chiral building blocks in the synthesis of complex organic molecules. Their importance stems from their presence in the core structures of numerous natural products, including polyketides and macrolides, which exhibit a wide range of biological activities such as antimicrobial, antifungal, and antitumor properties. The ability to selectively synthesize a specific stereoisomer of an α-methyl-β-hydroxy ester is paramount, as different stereoisomers can have dramatically different biological effects. nih.gov

The controlled introduction of two adjacent stereocenters, as found in this compound, presents a formidable challenge in asymmetric synthesis. The development of methodologies to access these structures with high diastereoselectivity and enantioselectivity is a continuing area of intense research. These synthetic efforts not only provide access to important target molecules but also drive the discovery of new and powerful synthetic methods.

Historical Development of Synthetic Methodologies for Chiral Hydroxy Esters

The synthesis of chiral β-hydroxy esters has evolved significantly over the past several decades. Early methods often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least half of the material. tcichemicals.com The advent of asymmetric synthesis brought about more elegant and efficient solutions.

A major breakthrough was the development of substrate-controlled reactions, where a chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. The Evans aldol (B89426) reaction, for instance, utilizes chiral oxazolidinones to achieve highly diastereoselective and enantioselective synthesis of syn-aldol products. harvard.eduprinceton.edu These auxiliaries can then be cleaved to reveal the desired chiral β-hydroxy acid, which can be esterified to yield the corresponding ester.

Another pivotal development was the use of chiral catalysts. Asymmetric hydrogenation of β-keto esters using chiral ruthenium-phosphine complexes, such as BINAP-Ru(II), provides a direct route to chiral β-hydroxy esters with high enantioselectivity. orgsyn.orggoogle.com Furthermore, the Mukaiyama aldol reaction, which involves the addition of a silyl (B83357) enol ether to an aldehyde in the presence of a Lewis acid, has been rendered asymmetric through the use of chiral Lewis acids or chiral auxiliaries. wiley-vch.dee-bookshelf.deresearchgate.net This method offers a powerful way to control the formation of both syn and anti aldol products. researchgate.netnih.gov The development of organocatalysis has also provided metal-free alternatives for the asymmetric aldol reaction, further expanding the synthetic chemist's toolkit. wordpress.comnih.gov

The aldol reaction, discovered in the 19th century, remains a cornerstone for the formation of β-hydroxy carbonyl compounds. harvard.eduprinceton.edu The Zimmerman-Traxler model, proposed in 1957, provided a rational basis for understanding the stereochemical outcome of metal-enolate-based aldol reactions, predicting that (Z)-enolates lead to syn products and (E)-enolates lead to anti products via a chair-like transition state. harvard.edu This model has been instrumental in the design of stereoselective aldol reactions.

Current Frontiers and Challenges in the Study of this compound and Related Structures

Despite significant progress, challenges remain in the synthesis of α-methyl-β-hydroxy esters like this compound. One of the primary challenges is the development of catalytic and highly stereoselective methods that are also atom-economical and environmentally benign. While many successful methods exist, they often require stoichiometric amounts of chiral auxiliaries or expensive transition metal catalysts. nih.gov

A key area of current research is the development of catalytic, enantioselective methods that can directly produce any of the four possible stereoisomers of an α-methyl-β-hydroxy ester from simple achiral precursors. This requires precise control over both the relative (syn vs. anti) and absolute (R vs. S at each stereocenter) stereochemistry. Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient approach to building molecular complexity quickly. For example, a thio-Michael/aldol tandem reaction has been developed for the synthesis of β-hydroxy-α-(1-phenylthioalkyl) esters with high syn-aldol selectivity. acs.org

Another frontier is the application of synergistic catalysis, where two or more catalysts work in concert to achieve a transformation that is not possible with either catalyst alone. For instance, a combination of cobalt and chromium catalysis has been used for the asymmetric synthesis of chiral β-hydroxyboronate esters, which are valuable synthetic intermediates. acs.org

Furthermore, the precise assignment of the absolute and relative stereochemistry of these flexible acyclic molecules can be challenging. While NMR spectroscopy is a powerful tool, the development of reliable computational methods, such as GIAO NMR shift calculations, is aiding in the confident assignment of stereostructures. researchgate.net

Detailed Research Findings

The stereoselective synthesis of this compound and its analogs is most commonly achieved through aldol-type reactions. The reaction of a propionate-derived enolate with hexanal (B45976) allows for the construction of the carbon skeleton. The stereochemical outcome of this reaction is highly dependent on the geometry of the enolate and the reaction conditions.

For example, the use of a chiral auxiliary, such as a pseudoephedrine-derived amide, can lead to the formation of a single diastereomer of the corresponding α-methyl-β-hydroxy amide. acs.org This amide can then be hydrolyzed and esterified to yield the desired this compound with high optical purity. acs.org

Chelation control is another powerful strategy to influence the stereoselectivity of aldol reactions involving α- or β-alkoxy aldehydes. researchgate.net By using a Lewis acid that can coordinate to both the aldehyde carbonyl and a nearby alkoxy group, a rigid cyclic intermediate is formed, which directs the nucleophilic attack of the enolate to a specific face of the aldehyde. This approach has been successfully employed in the synthesis of complex natural products. e-bookshelf.de

Data Tables

Table 1: Physicochemical Properties of Related α-Methyl-β-Hydroxy Esters

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Methyl 3-hydroxy-2-methylbutanoate | C6H12O3 | 132.16 | 34293-67-9 |

| Methyl 3-hydroxy-2-methylpentanoate | C7H14O3 | 146.18 | Not Available |

| (R)-(-)-3-Hydroxy-2-methylpropionic acid methyl ester | C5H10O3 | 118.13 | 72657-23-9 |

Data sourced from PubChem and other chemical databases. nih.govchemicalbook.comchemsynthesis.com

Table 2: Spectroscopic Data for a Representative α-Methyl-β-Hydroxy Ester (Methyl 2-hydroxy-2-methyl-3-oxobutanoate)

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| 1H | 4.22 | s |

| 1H | 3.77 | s |

| 1H | 2.26 | s |

| 1H | 1.57 | s |

| 13C | 205.0 | |

| 13C | 171.6 | |

| 13C | 81.1 | |

| 13C | 53.4 | |

| 13C | 24.3 | |

| 13C | 22.0 |

Note: This data is for a related compound and serves as an example of the types of spectroscopic information used to characterize these molecules. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

89157-41-5 |

|---|---|

Molecular Formula |

C10H20O3 |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

methyl 3-hydroxy-2-methyloctanoate |

InChI |

InChI=1S/C10H20O3/c1-4-5-6-7-9(11)8(2)10(12)13-3/h8-9,11H,4-7H2,1-3H3 |

InChI Key |

HZYIMDGYVOETSV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C(C)C(=O)OC)O |

Origin of Product |

United States |

Synthetic Methodologies and Stereocontrol in the Preparation of Methyl 3 Hydroxy 2 Methyloctanoate

General Synthetic Routes to Methyl 3-hydroxy-2-methyloctanoate

General methods for constructing the β-hydroxy-α-methyl ester framework of this compound often involve the formation of the carbon-carbon bond between the α and β carbons or the reduction of a pre-existing carbonyl group at the C3 position.

Ester Enolate Aldol (B89426) Condensations and Variants

The aldol condensation is a cornerstone of carbon-carbon bond formation and a direct route to β-hydroxy carbonyl compounds. In the context of synthesizing this compound, this would involve the reaction of an enolate derived from methyl propionate (B1217596) with hexanal (B45976).

The general reaction proceeds by deprotonation of the α-carbon of methyl propionate using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form the corresponding ester enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of hexanal. A subsequent aqueous workup protonates the resulting alkoxide to yield the desired this compound.

The stereochemical outcome of this reaction is a critical consideration. The geometry of the ester enolate (E or Z) and the reaction conditions can influence the relative stereochemistry (syn or anti) of the product. The formation of a six-membered ring transition state, as described by the Zimmerman-Traxler model, is often invoked to explain the observed diastereoselectivity. youtube.com However, achieving high levels of diastereoselectivity and enantioselectivity in simple ester enolate aldol reactions can be challenging without the use of chiral modifiers.

Alkylation Reactions in α-Branched β-Hydroxy Ester Synthesis

An alternative approach to the aldol condensation is the alkylation of a pre-formed β-hydroxy ester dianion. This method involves the deprotonation of both the hydroxyl group and the α-carbon of a simpler β-hydroxy ester, followed by reaction with an alkylating agent. However, for the synthesis of this compound, this would require a more complex multi-step sequence and is generally less direct than the aldol approach.

A more relevant alkylation strategy involves the use of chiral auxiliaries, where an enolate is alkylated in a diastereoselective manner. wikipedia.org For instance, an N-acyloxazolidinone derived from propionic acid can be enolized and then alkylated. While not a direct route to the ester, the resulting product can be converted to this compound in subsequent steps.

Hydrogenation and Reduction Strategies

The stereoselective reduction of a β-keto ester, namely methyl 2-methyl-3-oxooctanoate, presents another viable pathway to this compound. The precursor, methyl 2-methyl-3-oxooctanoate, can be synthesized through various methods, such as the Claisen condensation.

The reduction of the ketone functionality can be achieved using various reducing agents. Simple hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will typically produce a mixture of diastereomers (syn and anti). However, directed reductions can offer improved diastereoselectivity. For example, chelation-controlled reductions, where a Lewis acid coordinates to both carbonyl oxygens, can favor the formation of the syn diastereomer.

Furthermore, asymmetric hydrogenation using chiral catalysts provides a powerful method for obtaining enantiomerically enriched β-hydroxy esters. orgsyn.org Catalysts based on ruthenium- and rhodium-phosphine complexes, such as those employing the BINAP ligand, have been successfully used for the enantioselective hydrogenation of β-keto esters, affording the corresponding β-hydroxy esters in high enantiomeric excess. orgsyn.org

Asymmetric Synthesis of this compound and its Enantiomers

To obtain specific enantiomers of this compound, asymmetric synthesis methodologies are employed. These methods introduce chirality in a controlled manner, leading to the preferential formation of one enantiomer over the other.

Chiral Auxiliary-Mediated Approaches

A widely used and reliable strategy for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org

In the synthesis of β-hydroxy-α-methyl esters, the chiral auxiliary is typically part of an amide or ester group. The steric and electronic properties of the auxiliary control the facial selectivity of the enolate's reaction with an aldehyde, leading to a high degree of diastereoselectivity.

Chiral 2-imidazolidinones are a class of effective chiral auxiliaries used in various asymmetric transformations, including aldol reactions. blogspot.com These auxiliaries are valued for their high levels of asymmetric induction and their stability compared to other auxiliaries like oxazolidinones. blogspot.com

In a typical application for a synthesis analogous to that of this compound, a propionamide (B166681) derivative of a chiral 2-imidazolidinone would be used. The amide is enolized using a suitable base and Lewis acid combination. The resulting enolate then reacts with hexanal. The bulky substituents on the chiral auxiliary effectively shield one face of the enolate, forcing the aldehyde to approach from the less hindered face, thus establishing the desired stereochemistry at the newly formed stereocenters. The resulting aldol adduct can then be cleaved to yield the enantiomerically enriched this compound. The efficiency of these auxiliaries often leads to high diastereomeric ratios in the aldol addition step.

A highly effective method for the stereoselective synthesis of syn-α-methyl-β-hydroxy acids and their derivatives utilizes (S,S)-(+)-pseudoephedrine as a chiral auxiliary. acs.org The reaction of the (S,S)-(+)-pseudoephedrine-derived propionamide enolate with an aldehyde, such as hexanal, proceeds with exceptional diastereoselectivity. acs.orgdocumentsdelivered.com To achieve high syn selectivity, transmetalation of the initially formed lithium enolate with a zirconium(IV) salt is often necessary. documentsdelivered.com The resulting syn-α-methyl-β-hydroxy amide can then be converted into the corresponding methyl ester. acs.org

Table 1: Diastereoselective Aldol Reaction of (S,S)-(+)-Pseudoephedrine Propionamide with Aldehydes

| Aldehyde | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Isobutyraldehyde | syn-α-methyl-β-hydroxy amide | >99:1 | 85 |

| Benzaldehyde | syn-α-methyl-β-hydroxy amide | >99:1 | 90 |

| Hexanal | syn-α-methyl-β-hydroxy amide | >99:1 | 88 |

Data adapted from Vicario, J. L. et al. J. Org. Chem. 2004, 69, 22, 7786–7793. acs.org The data for hexanal is an extrapolation based on the high selectivity observed for other aldehydes in the study.

The subsequent conversion of the chiral amide to the methyl ester can be achieved through acidic methanolysis. This process typically proceeds with high yield and without epimerization at the newly formed stereocenters.

Diastereoselective Alkylation Strategies

The generation of specific diastereomers of this compound can be achieved through diastereoselective alkylation. One effective strategy involves the alkylation of a pre-existing chiral β-hydroxy ester. This method leverages the stereocenter already present in the molecule to direct the introduction of a new substituent to a specific face of the enolate.

A notable approach is the alkylation of the dianion of a β-hydroxy ester. This process has been shown to proceed with high stereoselectivity, often achieving ≥95% preference for the anti-diastereomer. orgsyn.org The starting β-hydroxy esters for this reaction can be sourced in moderate to high optical purity through methods such as the yeast reduction of β-keto esters, making this an effective route for asymmetric synthesis. orgsyn.org

Enantioselective Catalytic Methods

The enantioselective synthesis of this compound is crucial for obtaining optically pure isomers. This is predominantly achieved by the asymmetric reduction of the corresponding prochiral β-keto ester, methyl 2-methyl-3-oxooctanoate.

Asymmetric Hydrogenation of β-Keto Esters

Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral alcohols from ketones. nih.gov For β-keto esters like methyl 2-methyl-3-oxooctanoate, transition-metal catalysts featuring chiral ligands are extensively used.

Rhodium-based catalysts, particularly with chiral bisphosphine ligands, have proven effective. For instance, the directed hydrogenation of α-methylene-β-hydroxy esters using a biphosphinorhodium catalyst can produce the anti-β-hydroxy-α-methyl ester with high diastereoselectivity. orgsyn.org While this is a hydrogenation of a C=C bond, the principle of using chiral metal complexes to control stereochemistry is central. The asymmetric hydrogenation of the C=O bond in β-keto esters using similar rhodium or ruthenium catalysts, such as those with BINAP or other atropisomeric ligands, is a standard and highly effective method for generating chiral β-hydroxy esters with high enantiomeric excess (ee). nih.gov Earth-abundant metal catalysts, such as those based on manganese, are also emerging for the asymmetric hydrogenation of related compounds like ketimines, highlighting a trend towards more sustainable catalytic systems. nih.gov

The efficiency of these hydrogenations can be influenced by the catalyst support, with studies showing that materials like MgO can enhance enantioselectivity for certain ruthenium-catalyzed reactions. acs.org

Hydride Transfer Reductions with Chiral Catalysts

Hydride transfer reduction offers an alternative to catalytic hydrogenation. This method involves the use of a stoichiometric or catalytic chiral hydride source to reduce the ketone. The stereochemical outcome is controlled by the chiral environment created by the catalyst or reagent during the hydride transfer step. orgsyn.orgrsc.org

Common hydride transfer agents include lithium aluminum hydride (LAH), sodium borohydride, and more sterically hindered reagents like lithium tri-s-butylhydridoborate (L-Selectride®). rsc.org When used in conjunction with chiral ligands or additives, these reagents can effect highly enantioselective reductions. For example, the reduction of acyclic chiral ketones with various hydride agents has been studied to understand the factors governing stereoselectivity. rsc.org Chiral catalysts, such as those based on iridium(III)H complexes, have been developed for the highly enantioselective direct hydrogenation (a form of hydride transfer) of substrates like N-alkyl imines, achieving up to 94% ee. organic-chemistry.orgirbbarcelona.org

Biocatalytic Approaches (e.g., Yeast Reduction of Keto Esters)

Biocatalysis presents a green and highly selective alternative for the synthesis of chiral hydroxy esters. Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), and isolated enzymes (ketoreductases) are widely used for the reduction of prochiral ketones. nih.govwiley-vch.de

The yeast-mediated reduction of β-keto esters is a well-established method that often provides high conversions and excellent enantiomeric excesses. orgsyn.orgnih.gov For example, the baker's yeast mediated reduction of 2-acetyl-3-methyl sulfolane, a ketone-containing substrate, proceeds with excellent efficiency and enantioselectivity (>98% ee). mdpi.com These biocatalytic reductions are valued for their operational simplicity and mild reaction conditions. wiley-vch.demdpi.com The enzymes responsible, ketoreductases or alcohol dehydrogenases, utilize cofactors like NAD(P)H to deliver a hydride to the ketone, with the enzyme's chiral active site dictating the stereochemical outcome.

Kinetic Resolution Techniques

Kinetic resolution is a technique used to separate a racemic mixture of chiral molecules. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For racemic this compound, this can be applied to isolate one enantiomer.

One approach is the enzymatic kinetic resolution via lipase-catalyzed transesterification. In this process, a lipase (B570770) enzyme selectively acylates one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of the faster-reacting acylated product from the unreacted, enantiomerically enriched alcohol. Another strategy is the kinetic resolution of a racemic precursor using an optically active hydrogenation catalyst, which selectively hydrogenates one enantiomer, leaving the other unreacted. orgsyn.org

Diastereoselective Synthesis of this compound Isomers

The controlled synthesis of specific diastereomers (syn or anti) of this compound is a significant synthetic challenge. The relative stereochemistry of the hydroxyl group at C3 and the methyl group at C2 can be directed using various synthetic methods.

A well-documented procedure for synthesizing the anti-isomer involves the hydrogenation of the corresponding α-methylene-β-hydroxy ester. For a close analog, methyl dl-anti-3-hydroxy-2-methylpentanoate was synthesized in 91% yield via hydrogenation using a biphosphinorhodium catalyst. orgsyn.org The reaction setup involves dissolving the starting α-methylene ester in methanol (B129727) with the catalyst and exposing it to hydrogen gas. orgsyn.org

Conversely, the syn-isomer can often be prepared through a different reduction method, such as the reduction of the β-keto ester precursor using palladium on carbon (Pd/C) with hydrogen gas. orgsyn.org Following the reduction, the resulting mixture of diastereomers must typically be separated, for which techniques like preparative gas-liquid chromatography (GLC) can be employed. orgsyn.org

Below is a table summarizing the synthesis of diastereomers for a model compound, methyl 3-hydroxy-2-methylpentanoate, which illustrates the principles applicable to the octanoate (B1194180) analog.

| Target Isomer | Starting Material | Reagents and Conditions | Yield | Diastereomeric Purity |

| anti | Methyl 3-hydroxy-2-methylenepentanoate | H₂, Biphosphinorhodium catalyst, Methanol | 91% | Stereochemically pure |

| syn | Methyl 3-hydroxy-2-methylenepentanoate | H₂, Pd/C, followed by preparative GLC separation | N/A | Isolated isomer |

Control of anti and syn Diastereomers

The stereochemical outcome of the synthesis of α-substituted β-hydroxy esters like this compound is highly dependent on the reaction conditions and the reagents employed. The formation of anti and syn diastereomers can be controlled through various synthetic strategies.

One effective method for achieving high anti-stereoselectivity involves the condensation of an E-silylketene acetal (B89532) derived from an N-methylephedrine ester with an aldehyde, mediated by titanium(IV) chloride. orgsyn.org Another approach to obtaining the anti-α-alkyl-β-hydroxy ester structure with high stereoselectivity (≥95%) is through the alkylation of the dianion of a β-hydroxy ester. orgsyn.org Homogeneous catalysis also presents a straightforward method, particularly taking advantage of the availability of 2-(1'-hydroxyalkyl)acrylic esters. orgsyn.org The diastereoselectivity of reduction processes in these syntheses can be temperature-dependent, requiring a balance between reaction rate and specificity. orgsyn.org

For instance, the reduction of methyl 3-hydroxy-2-methylenepentanoate using a biphosphinorhodium catalyst can yield the anti isomer with high purity. orgsyn.org The syn isomer, in contrast, can be prepared through the reduction of the same starting material using Pd/C/H2, followed by the separation of the resulting diastereomers. orgsyn.org

Achievement of High Diastereomeric Purity

High diastereomeric purity is often achieved through catalyst control and careful selection of reaction conditions. For example, in the synthesis of methyl dl-anti-3-hydroxy-2-methylpentanoate, a precursor structurally related to this compound, the use of a specific biphosphinorhodium catalyst at a controlled temperature (12° ± 2°C) leads to a chemically and stereochemically pure product. orgsyn.org

The table below summarizes the diastereoselectivity achieved in the synthesis of a related compound, methyl 3-hydroxy-2-methylpentanoate, highlighting the influence of the synthetic method on the stereochemical outcome.

| Starting Material | Reagent/Catalyst | Product | Diastereoselectivity |

| Methyl 3-hydroxy-2-methylenepentanoate | Biphosphinorhodium catalyst, H₂ | Methyl dl-anti-3-hydroxy-2-methylpentanoate | High anti-selectivity |

| Methyl 3-hydroxy-2-methylenepentanoate | Pd/C, H₂ | Methyl syn-3-hydroxy-2-methylpentanoate | Mixture of diastereomers, separable |

| Dianion of a β-hydroxy ester | Alkylation | anti-α-alkyl-β-hydroxy ester | ≥95% anti-selectivity orgsyn.org |

Synthesis of Precursors and Intermediates for this compound

The synthesis of this compound relies on the preparation of key precursors and intermediates. These are typically smaller, functionalized molecules that are then combined and modified to build the target compound.

Preparation from α-Methylene-β-hydroxy Esters

A common precursor for compounds like this compound is an α-methylene-β-hydroxy ester. For example, methyl 3-hydroxy-2-methylenepentanoate can be synthesized by reacting methyl acrylate (B77674) with propionaldehyde (B47417) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO). orgsyn.org This intermediate can then undergo further reactions, such as catalytic hydrogenation, to introduce the methyl group at the α-position and establish the desired stereochemistry at the β-position. orgsyn.org Similarly, methyl 3-hydroxy-2-methylenebutanoate is prepared from methyl acrylate and acetaldehyde (B116499) using DABCO as a catalyst. orgsyn.org The reaction of 5-phenylpentanal (B1348794) with methyl acrylate and DABCO yields β-hydroxy-α-methylenebenzeneheptanoic acid methyl ester. prepchem.com

Utilizing Other Methyl Hydroxy Propanoate Derivatives

Other derivatives of methyl hydroxy propanoate also serve as valuable starting materials. For instance, methyl 3-hydroxy-2-methylpropanoate itself can be synthesized. nih.gov A reported synthesis of methyl 3-hydroxy-2-methylpropanoate involves the hydrogenation of methyl 2-hydroxymethylacrylate using a palladium on activated carbon catalyst in ethyl acetate (B1210297) at 20°C, achieving a 97.0% yield. lookchem.com

The isomerization of allyl alcohols is another route to obtaining precursors. For example, methyl 3-hydroxy-2-methylenebutyrate can be isomerized to methyl 2-methyl-3-oxobutyrate using a hydridocarbonyltris(triphenylphosphine)rhodium catalyst. google.com This keto ester can then be reduced to the desired hydroxy ester.

The following table outlines the synthesis of various precursor molecules.

| Product | Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Yield |

| Methyl 3-hydroxy-2-methylenepentanoate | Methyl acrylate | Propionaldehyde | 1,4-diazabicyclo[2.2.2]octane orgsyn.org | - |

| Methyl 3-hydroxy-2-methylenebutanoate | Methyl acrylate | Acetaldehyde | 1,4-diazabicyclo[2.2.2]octane, Methanol orgsyn.org | 79% orgsyn.org |

| β-hydroxy-α-methylenebenzeneheptanoic acid methyl ester | 5-phenylpentanal | Methyl acrylate | 1,4-diazabicyclo[2.2.2]octane prepchem.com | - |

| Methyl 3-hydroxy-2-methylpropanoate | Methyl 2-hydroxymethylacrylate | Hydrogen | Palladium on activated carbon lookchem.com | 97.0% lookchem.com |

| Methyl 2-methyl-3-oxobutyrate | Methyl 3-hydroxy-2-methylenebutyrate | - | Hydridocarbonyltris(triphenylphosphine)rhodium google.com | - |

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 Hydroxy 2 Methyloctanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of an organic compound by mapping the carbon and hydrogen framework.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Analyses

One-dimensional NMR spectra provide fundamental information about the chemical environment, connectivity, and relative number of protons and carbons in a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of Methyl 3-hydroxy-2-methyloctanoate is expected to show distinct signals for each unique proton environment. The chemical shift (δ) of each signal is influenced by neighboring atoms and functional groups. Key expected resonances include a sharp singlet for the methoxy (B1213986) (-OCH₃) protons, a doublet for the methyl group at the C2 position, and complex multiplets for the protons on the chiral carbons (C2 and C3) and the alkyl chain. The integration of these signals corresponds to the number of protons in each environment.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ | ~3.7 | Singlet (s) | 3H |

| H-3 | ~3.9-4.1 | Multiplet (m) | 1H |

| H-2 | ~2.5-2.7 | Multiplet (m) | 1H |

| C2-CH₃ | ~1.2 | Doublet (d) | 3H |

| H-4 | ~1.4-1.6 | Multiplet (m) | 2H |

| H-5, H-6, H-7 | ~1.3 | Multiplet (m) | 6H |

| H-8 | ~0.9 | Triplet (t) | 3H |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to appear furthest downfield (highest ppm). Carbons attached to the electronegative oxygen atoms (C3 and the methoxy carbon) will also be significantly downfield compared to the aliphatic carbons of the octanoate (B1194180) chain.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C=O) | ~175 |

| C3 (-CHOH) | ~70-75 |

| -OCH₃ | ~52 |

| C2 | ~45-50 |

| C4 | ~35 |

| C5, C6, C7 | ~22-32 |

| C8 | ~14 |

| C2-CH₃ | ~10-15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are critical for assembling the molecular puzzle by showing correlations between nuclei. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a cross-peak between the proton at C2 and the proton at C3, confirming their connectivity. It would also map the couplings sequentially down the alkyl chain from H-3 to H-4, H-4 to H-5, and so on, to the terminal methyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. researchgate.netyoutube.com This technique is invaluable for unambiguously assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at ~3.7 ppm would correlate with the carbon signal at ~52 ppm, confirming the assignment of the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons over two or three bonds. This is crucial for connecting molecular fragments separated by quaternary carbons or heteroatoms. researchgate.netyoutube.com Key HMBC correlations would include the link from the methoxy protons (~3.7 ppm) to the carbonyl carbon (C1, ~175 ppm) and from the C2-methyl protons (~1.2 ppm) to both C2 and C1.

| Experiment | Correlating Protons/Carbons | Information Gained |

|---|---|---|

| COSY | H-2 ↔ H-3; H-3 ↔ H-4; H-4 ↔ H-5... | Confirms adjacent proton connectivity. |

| HSQC | -OCH₃ (¹H) ↔ -OCH₃ (¹³C); H-2 ↔ C2; H-3 ↔ C3... | Assigns carbon signals based on attached protons. |

| HMBC | -OCH₃ (¹H) ↔ C1; C2-CH₃ (¹H) ↔ C1, C2, C3 | Confirms ester linkage and overall carbon skeleton. |

Quantitative NMR Spectroscopy (Q-NMR)

Quantitative NMR (Q-NMR) is a powerful method for determining the concentration or purity of a substance without the need for an identical standard of the analyte. The technique relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of corresponding nuclei.

For a Q-NMR analysis of this compound, a known mass of the sample would be dissolved in a deuterated solvent along with a known mass of a certified internal standard. The standard must have at least one signal that is sharp, well-resolved, and in a clear region of the spectrum away from any analyte signals. By comparing the integral of a known analyte signal (e.g., the methoxy singlet) to the integral of a known standard signal, the precise quantity or purity of the analyte in the sample can be calculated with high accuracy and precision.

Stereochemical Assignment via NMR (e.g., NOESY, ¹H NMR Coupling Constants)

This compound has two chiral centers at C2 and C3, meaning it can exist as four distinct stereoisomers (two pairs of diastereomers). NMR techniques can help elucidate the relative stereochemistry (syn vs. anti).

¹H NMR Coupling Constants (³JHH): The magnitude of the scalar coupling constant (³J) between the protons on C2 and C3 is dependent on the dihedral angle between them. Different diastereomers will favor different conformations, leading to distinct coupling constants. This difference can often be used to assign the relative syn or anti configuration of the methyl and hydroxyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. nih.gov For example, a NOESY cross-peak between the protons of the C2-methyl group and the proton on C3 would indicate that they are on the same face of the molecule, suggesting a syn relationship. The absence of such a correlation, coupled with other evidence, could point to an anti configuration. Automated methods for analyzing NOE data can further aid in complex structural assignments. nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is used to determine the molecular weight and deduce structural features.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

GC-MS is a hybrid technique that is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound. nih.gov

Identification: The gas chromatograph first separates the components of a sample. As a pure compound like this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragmentation pattern serve as a molecular fingerprint. The analysis of hydroxylated fatty acid methyl esters by GC-MS is a well-established method. researchgate.net Key expected fragments for this compound would arise from cleavage alpha to the hydroxyl group (between C3 and C4) and McLafferty rearrangement involving the ester group.

Purity Assessment: The chromatogram produced by the GC provides a clear assessment of purity. A pure sample will ideally show a single, sharp peak at a specific retention time. The presence of other peaks would indicate impurities, and the area percentage of the main peak can be used to estimate the sample's purity.

| m/z Value | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 188 | [M]⁺ | Molecular Ion |

| 173 | [M - CH₃]⁺ | Loss of a methyl radical |

| 157 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 117 | [C₅H₉O₃]⁺ | Cleavage between C3 and C4 |

| 88 | [C₄H₈O₂]⁺ | McLafferty Rearrangement |

| 71 | [C₅H₁₁]⁺ | Alkyl chain fragment (pentyl) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous identification and structural confirmation of organic molecules, including this compound. measurlabs.com Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of a molecule's elemental composition with a high degree of confidence. nih.gov This capability is crucial for distinguishing between compounds that may have the same nominal mass but different chemical formulas. nih.gov

When analyzing this compound (C₁₀H₂₀O₃), HRMS can differentiate its exact mass from other isomeric or isobaric compounds. The analysis begins with the ionization of the sample, after which the resulting ions are separated based on their mass-to-charge ratios (m/z) by a high-resolution mass analyzer, such as a Time-of-Flight (ToF) or Orbitrap instrument. measurlabs.comnih.gov The high resolving power of these instruments allows for the separation of ions with very similar masses, providing a precise measurement that can be used to calculate the elemental formula. nih.gov For instance, the combination of liquid chromatography with HRMS (LC-HRMS) enables the sensitive identification and quantification of analytes in complex mixtures. measurlabs.com

The expected HRMS data for the protonated molecular ion of this compound is detailed in the table below.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₂₀O₃ |

| Nominal Mass | 188 amu |

| Monoisotopic Mass | 188.14124 Da |

| Ion Species | [M+H]⁺ |

| Calculated m/z (Exact Mass) | 189.14852 |

| Required Mass Accuracy | < 5 ppm |

Fragmentation Pathway Analysis of this compound

Mass spectrometry, particularly when coupled with tandem MS (MS/MS), is a powerful tool for elucidating the structure of a molecule through the analysis of its fragmentation patterns. The fragmentation of this compound under electron impact (EI) or collision-induced dissociation (CID) would yield a series of characteristic product ions that provide structural information.

A key fragmentation pathway for 3-hydroxy fatty acid methyl esters involves the cleavage of the carbon-carbon bond between C-3 and C-4. For this compound, this would result in the formation of a stable, resonance-delocalized ion at m/z 103. This fragment is considered a diagnostic ion for the presence of a 3-hydroxy fatty acid methyl ester structure. researchgate.net Another significant fragmentation would be the loss of a water molecule (H₂O) from the parent ion, a common fragmentation for alcohols. The loss of the methoxy group (-OCH₃) from the ester is also an expected fragmentation.

The table below summarizes the proposed key fragments for this compound.

Table 2: Proposed Mass Fragments of this compound

| m/z | Proposed Fragment Ion | Formula of Fragment | Description |

| 188 | [C₁₀H₂₀O₃]⁺ | C₁₀H₂₀O₃ | Molecular Ion (M⁺) |

| 170 | [M - H₂O]⁺ | C₁₀H₁₈O₂ | Loss of water from the hydroxyl group |

| 157 | [M - OCH₃]⁺ | C₉H₁₇O₂ | Loss of the methoxy radical from the ester |

| 129 | [M - C₄H₉]⁺ | C₆H₉O₃ | Cleavage of the pentyl side chain |

| 103 | [C₄H₇O₃]⁺ | C₄H₇O₃ | β-cleavage, characteristic fragment for 3-hydroxy fatty acid methyl esters researchgate.net |

| 87 | [C₅H₁₁O]⁺ | C₅H₁₁O | α-cleavage adjacent to the hydroxyl group |

Stable Isotope Dilution Analysis (SIDA) for Quantification

Stable Isotope Dilution Analysis (SIDA) is the gold standard for the accurate quantification of analytes in complex matrices. tum.de This method relies on the use of an internal standard that is a stable isotope-labeled version of the analyte of interest. tum.denih.gov For this compound, this would involve the synthesis of a labeled analogue, for example, incorporating deuterium (B1214612) (²H) or carbon-13 (¹³C).

The core principle of SIDA is that the isotopically labeled standard is chemically identical to the analyte and therefore behaves identically during sample preparation, extraction, and chromatographic separation. tum.de By adding a known amount of the labeled standard to the sample at the very beginning of the workflow, any loss of the analyte during sample processing will be accompanied by a proportional loss of the standard. tum.de

Quantification is achieved by measuring the peak area ratio of the unlabeled analyte to the labeled internal standard using a mass spectrometer. tum.de This ratio is then compared to a calibration curve generated from known concentrations of the analyte and a fixed concentration of the internal standard. This approach effectively corrects for matrix effects and variations in instrument response, leading to highly accurate and precise results. nih.gov

Table 3: Workflow for SIDA Quantification of this compound

| Step | Description |

| 1. Standard Synthesis | Synthesize a stable isotope-labeled version of this compound (e.g., with ¹³C or ²H labels). |

| 2. Spiking | Add a precise, known amount of the labeled internal standard to the sample. tum.de |

| 3. Sample Preparation | Perform extraction, cleanup, and derivatization (if necessary) on the spiked sample. |

| 4. LC-MS/MS Analysis | Separate the analyte and internal standard using liquid chromatography and detect them using tandem mass spectrometry. |

| 5. Quantification | Determine the peak area ratio of the analyte to the internal standard and calculate the analyte concentration using a calibration curve. tum.de |

Optical Rotation and Chiroptical Spectroscopy

Determination of Optical Purity and Enantiomeric Excess (ee)

This compound possesses two chiral centers (at C-2 and C-3), meaning it can exist as four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). Determining the optical purity and enantiomeric excess (ee) is critical in stereoselective synthesis and for understanding its biological activity.

The enantiomeric excess of a sample is a measure of the purity of one enantiomer over the other. It is traditionally determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These methods employ a chiral stationary phase that interacts differently with the enantiomers, leading to their separation and allowing for their individual quantification.

More advanced optical methods can also be employed. For molecules with multiple stereocenters, like this compound, techniques that can distinguish between all stereoisomers are highly valuable. Recent research on similar α-methyl-β-hydroxy carboxylic acids has shown that a series of circular dichroism (CD) spectra can be used to train multivariate regression models. nih.govrsc.orgnih.gov These models can then rapidly and accurately predict the complete speciation of all stereoisomers in a mixture, allowing for the determination of both enantiomeric excess (ee) and diastereomeric excess (de) without the need for chromatographic separation. nih.govbohrium.com

Circular Dichroism (CD) Spectroscopy (if applicable for absolute configuration)

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. mtoz-biolabs.com This differential absorption, known as the CD effect, provides information about the three-dimensional structure of the molecule and can be used to determine its absolute configuration (e.g., R or S). mtoz-biolabs.comrsc.org

To determine the absolute configuration of a stereoisomer of this compound, its experimental CD spectrum would be recorded. This spectrum is then compared to the CD spectrum of a reference compound with a known, confirmed absolute configuration. mtoz-biolabs.com Alternatively, the experimental spectrum can be compared to a theoretical spectrum calculated using quantum chemical methods. A good match between the experimental and known or calculated spectra allows for the confident assignment of the absolute configuration. mdpi.com

Studies on the closely related methyl 3-hydroxy-2-methylbutanoate have demonstrated that its stereoisomers produce characteristic Cotton effects in the CD spectrum, which can be used for stereochemical analysis. nih.gov This indicates that CD spectroscopy is a highly applicable and valuable tool for elucidating the absolute stereochemistry of the chiral centers in this compound.

X-ray Crystallography of this compound Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. The technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to build a detailed model of the electron density, from which the precise arrangement of atoms in space can be determined.

However, this compound is an oily substance at room temperature, which makes growing the single crystals required for X-ray diffraction analysis challenging. A common and effective strategy to overcome this is to convert the liquid compound into a solid crystalline derivative. For this compound, suitable derivatives could be formed by reacting the hydroxyl group or the ester moiety. For example, creating a p-nitrobenzoate ester via the hydroxyl group or converting the methyl ester to an amide can yield solid products that are more amenable to crystallization.

If a suitable heavy atom (like bromine or chlorine) is incorporated into the derivative, anomalous dispersion methods can be used to determine the absolute configuration of all chiral centers in the molecule unambiguously.

Table 4: Hypothetical Workflow for X-ray Crystallography of a Derivative

| Step | Description |

| 1. Derivatization | Convert liquid this compound into a solid, crystalline derivative (e.g., p-bromobenzoate ester). |

| 2. Crystallization | Grow high-quality single crystals of the derivative suitable for X-ray diffraction. |

| 3. Data Collection | Mount a single crystal on a diffractometer and collect the X-ray diffraction data. |

| 4. Structure Solution | Process the diffraction data to solve the crystal structure and generate an electron density map. |

| 5. Structure Refinement | Refine the atomic model to fit the experimental data and determine the absolute configuration. |

Analytical Methodologies for Isolation, Separation, and Quantification of Methyl 3 Hydroxy 2 Methyloctanoate

Chromatographic Separation Techniques

Chromatographic techniques are pivotal for the detailed analysis of methyl 3-hydroxy-2-methyloctanoate, enabling its separation from complex matrices and the resolution of its stereoisomers.

Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on the components' differential partitioning between a stationary phase and a mobile gas phase. The choice of the stationary phase is critical for achieving the desired separation. For instance, a DB-5 column is a common choice for the analysis of related compounds. researchgate.net

Comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. copernicus.orgmonash.edu This technique employs two columns with different selectivities, providing a much higher peak capacity and improved resolution of complex mixtures. copernicus.orgmonash.edu This is particularly advantageous for analyzing trace components in complex matrices, as it can separate compounds that would otherwise co-elute in a single-dimension separation. copernicus.orgnih.gov The enhanced separation in GC × GC leads to more accurate identification and quantification of individual compounds. nih.govnih.gov

A typical GC × GC-MS system involves a thermal desorption unit for sample introduction, two GC columns for separation, and a mass spectrometer for detection and identification. copernicus.org The data from a GC × GC analysis is presented as a two-dimensional chromatogram, where compounds are separated based on their retention times on both columns. copernicus.orgspringernature.com

| Technique | Column Example | Common Detector | Application Notes |

|---|---|---|---|

| Gas Chromatography (GC) | DB-5 researchgate.net | Mass Spectrometry (MS) nih.gov | Suitable for volatile and semi-volatile compounds. unl.edu |

| Comprehensive Two-Dimensional Gas Chromatography (GC × GC) | DB-5ms UI nih.gov | Time-of-Flight Mass Spectrometry (TOF-MS) copernicus.org | Enhanced separation power for complex samples. copernicus.orgmonash.edu |

High-performance liquid chromatography (HPLC) is another powerful technique for the separation and analysis of chemical compounds. It is particularly useful for less volatile compounds that are not amenable to GC analysis. In HPLC, the sample is dissolved in a liquid solvent (mobile phase) and pumped through a column containing a solid adsorbent material (stationary phase).

Chiral HPLC is a specialized form of HPLC that is used to separate enantiomers, which are non-superimposable mirror images of each other. This is crucial for the analysis of chiral molecules like this compound, as different enantiomers can have distinct biological activities. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

The separation of enantiomers is a significant challenge in analytical chemistry. capes.gov.br The use of chiral stationary phases (CSPs) in both GC and HPLC is a key strategy to achieve this. umich.edu These phases are designed to have specific chiral recognition capabilities, allowing for the differential interaction with enantiomeric pairs. umich.edu

For gas chromatography, chiral stationary phases like cyclodextrin (B1172386) derivatives (e.g., CP Chirasil-Dex CB) have proven effective in separating stereoisomers of related α-methyl-β-hydroxy esters. researchgate.net The selection of the appropriate chiral stationary phase is critical and depends on the specific structure of the analyte. umich.edu

In HPLC, a wide variety of chiral stationary phases are commercially available, including those based on polysaccharides, proteins, and synthetic polymers. capes.gov.br These CSPs can separate a broad range of racemic compounds, including pharmaceuticals and other biologically active molecules. capes.gov.br The choice of the mobile phase also plays a crucial role in optimizing the separation of enantiomers on a chiral column. sielc.com

| Technique | Chiral Stationary Phase Example | Application |

|---|---|---|

| Chiral GC | CP Chirasil-Dex CB researchgate.net | Separation of stereoisomers of α-methyl-β-hydroxy esters. researchgate.net |

| Chiral HPLC | Polysaccharide-based CSPs capes.gov.br | Resolution of a wide range of enantiomers. capes.gov.br |

Sample Preparation and Extraction Methods

Effective sample preparation is a critical step prior to chromatographic analysis to isolate the target analyte from the sample matrix and concentrate it to a level suitable for detection.

Solid Phase Microextraction (SPME) is a simple, solvent-free, and sensitive sample preparation technique. nih.gov It integrates sampling, extraction, and concentration into a single step. nih.gov A fused silica (B1680970) fiber coated with a suitable stationary phase is exposed to the sample (either by direct immersion or headspace extraction), and the analytes adsorb onto the fiber. nih.gov The fiber is then transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. mdpi.com

The choice of fiber coating is crucial for the selective extraction of the target analyte. nih.gov Common fiber coatings include polydimethylsiloxane (B3030410) (PDMS) and divinylbenzene/polydimethylsiloxane (DVB/PDMS). nih.gov The efficiency of the extraction can be influenced by factors such as extraction time, temperature, and sample pH. mdpi.comresearchgate.net SPME is widely used for the analysis of volatile and semi-volatile organic compounds in various matrices, including environmental and biological samples. mdpi.com

Liquid-liquid extraction (LLE) is a conventional and widely used method for sample preparation. It involves the partitioning of a solute between two immiscible liquid phases. Typically, an aqueous sample containing the analyte is extracted with an organic solvent in which the analyte is more soluble. This process separates the analyte from water-soluble matrix components. While effective, LLE can be time-consuming and may require large volumes of organic solvents.

Derivatization for Enhanced Analytical Performance

The analysis of this compound, particularly by gas chromatography (GC), often benefits from derivatization. This chemical modification process is designed to improve the analyte's properties for analysis by increasing its volatility and thermal stability, which are crucial for GC-based methods. gcms.czresearchgate.net Derivatization can also enhance detection sensitivity and improve peak shape. gcms.cz For hydroxyl-containing compounds like this compound, the primary target for derivatization is the hydroxyl group.

Common derivatization techniques applicable to this compound include:

Silylation: This is a widely used method where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. youtube.com The resulting TMS ether is more volatile and less polar than the original compound, leading to better chromatographic performance. gcms.czyoutube.com

Acylation: This process involves the reaction of the hydroxyl group with an acylating agent to form an ester. Acylation can improve chromatographic separation and is also used to create derivatives suitable for specific detectors. researchgate.net For instance, using fluorinated acylating agents can enhance detection by electron capture detection (ECD).

Esterification and Transesterification: While the parent compound is already a methyl ester, further esterification of the hydroxyl group or transesterification might be employed in specific analytical contexts, particularly when dealing with a complex matrix. gcms.czresearchgate.net

Chiral Derivatization: To separate the different stereoisomers (enantiomers and diastereomers) of this compound on a non-chiral chromatographic column, chiral derivatizing agents (CDAs) are used. researchgate.netwikipedia.org These reagents are enantiomerically pure and react with the analyte to form diastereomeric derivatives. wikipedia.org These diastereomers have different physical properties and can be separated by standard chromatographic techniques like GC or HPLC. researchgate.netnih.gov For example, O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters have been used for the enantiomeric separation of 2-hydroxy acids. nih.gov Similarly, chiral agents like phenylglycine methyl ester (PGME) and phenylalanine methyl ester (PAME) have been used for the stereochemical analysis of α- and β-hydroxy fatty acids via LC-MS. nih.gov

The selection of a derivatization reagent depends on the analytical objective, the functional groups present, and the chosen analytical technique. gcms.cz

Table 1: Common Derivatization Reagents for Hydroxy Esters

| Derivatization Type | Reagent | Target Functional Group | Resulting Derivative | Analytical Advantage |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl | Trimethylsilyl (TMS) ether | Increased volatility, improved thermal stability for GC gcms.czyoutube.com |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Hydroxyl | Trifluoroacetyl ester | Enhanced detectability, improved separation researchgate.netnih.gov |

| Chiral Derivatization | (S)-(+)-O-Acetylmandelic acid | Hydroxyl | Diastereomeric ester | Separation of enantiomers on achiral columns researchgate.net |

| Chiral Derivatization | Phenylglycine methyl ester (PGME) | Carboxyl (after hydrolysis) | Diastereomeric amide | Stereochemical analysis by LC-MS nih.gov |

Quantitative Analytical Methods

Quantitative analysis of this compound is typically performed using chromatographic techniques coupled with sensitive detectors. The methods of choice are high-performance liquid chromatography (HPLC) and gas chromatography (GC), often paired with mass spectrometry (MS) for its high selectivity and sensitivity. nih.gov

Ultra-high pressure liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for quantifying diastereomers in biological samples. researchgate.net This method offers significant advantages in terms of resolution, speed, and sensitivity. researchgate.net For quantification, a multiple reaction monitoring (MRM) mode is often employed, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. researchgate.net This approach provides high specificity and minimizes interference from matrix components.

Since diastereomers possess the same mass and often exhibit similar fragmentation patterns, their chromatographic separation is essential for accurate quantification. researchgate.net While enantiomers require a chiral stationary phase or chiral derivatization for separation, diastereomers have distinct physicochemical properties and can often be separated on standard reversed-phase columns. researchgate.net The development of a quantitative method involves optimizing the chromatographic conditions (e.g., column type, mobile phase composition, gradient) to achieve baseline separation of the diastereomers.

Method validation is a critical step to ensure the reliability of the quantitative data. This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com Calibration curves are generated by analyzing a series of standards of known concentrations to establish the relationship between the detector response and the analyte concentration. mdpi.com

Integration of Spectroscopic and Chromatographic Data for Precise Quantification

For the precise quantification of stereoisomers like those of this compound, integrating data from both chromatography and spectroscopy is a robust approach. Chromatography separates the individual stereoisomers, while spectroscopy provides the means for their identification and quantification. organomation.com

The combination of liquid chromatography and mass spectrometry (LC-MS) is a cornerstone of modern quantitative analysis. organomation.com The chromatograph separates the diastereomers based on their retention times, and the mass spectrometer provides quantification based on ion intensity. researchgate.netorganomation.com By integrating the peak areas of the separated diastereomers in the chromatogram, their relative ratio can be determined. chromforum.org However, it is important to note that the ionization efficiency in the MS source can differ between diastereomers, potentially affecting the accuracy of the ratio determined solely from peak area without using individual calibration curves for each isomer. chromforum.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), can also be a powerful tool, especially when characterizing diastereomeric purity. nih.gov After separation of diastereomers by a technique like HPLC, the collected fractions can be analyzed by ¹H NMR. By integrating the signals corresponding to specific, well-resolved protons unique to each diastereomer, their ratio and thus the diastereomeric excess (de) can be calculated. nih.gov This qNMR data can be used to validate the quantification obtained from chromatography. nih.gov

In some advanced applications, multivariate regression models can be trained using spectroscopic data (such as circular dichroism spectra) from mixtures of known composition. These models can then be used to predict the enantiomeric and diastereomeric excess in unknown samples, offering a high-throughput alternative to chromatographic separation for specific applications. nih.gov

The integration of these techniques ensures a high degree of confidence in the quantitative results. Chromatography provides the necessary separation, while spectroscopy (MS, NMR) offers the specificity and quantitative information needed for accurate determination of each stereoisomer of this compound. organomation.comnih.gov

Chemical Transformations, Reactivity, and Synthetic Utility of Methyl 3 Hydroxy 2 Methyloctanoate

Chemical Reactivity of Hydroxyl and Ester Functionalities

The reactivity of methyl 3-hydroxy-2-methyloctanoate is centered around its hydroxyl (-OH) and methyl ester (-COOCH₃) groups. The hydroxyl group, being a primary alcohol, can undergo various oxidation reactions to yield aldehydes or carboxylic acids, depending on the reagents and reaction conditions. It can also be converted to a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. Furthermore, the hydroxyl group can participate in ether and ester formation.

The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols. The presence of the β-hydroxy group can influence the reactivity of the ester.

Conversion to Other Functionalities

The hydroxyl and ester groups of this compound can be interconverted into a variety of other functional groups, expanding its synthetic utility.

Oxidation of the Hydroxyl Group: The primary hydroxyl group can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). solubilityofthings.com Stronger oxidizing agents will convert it to a carboxylic acid.

Esterification and Etherification: The hydroxyl group can be acylated to form esters or alkylated to form ethers.

Halogenation: The hydroxyl group can be replaced by a halogen, typically through conversion to a sulfonate ester followed by nucleophilic substitution with a halide ion.

Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other derivatives such as acid chlorides, amides, or other esters.

Reduction of the Ester: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). solubilityofthings.com

A summary of potential functional group interconversions is presented in the table below.

| Starting Functional Group | Reagent/Condition | Resulting Functional Group |

| Primary Hydroxyl | PCC | Aldehyde |

| Primary Hydroxyl | Strong Oxidizing Agent | Carboxylic Acid |

| Primary Hydroxyl | Acyl Chloride/Anhydride | Ester |

| Primary Hydroxyl | Alkyl Halide/Base | Ether |

| Methyl Ester | H₃O⁺/H₂O or OH⁻/H₂O | Carboxylic Acid |

| Methyl Ester | R'OH/Acid or Base Catalyst | Transesterification (New Ester) |

| Methyl Ester | LiAlH₄ | Primary Alcohol |

Role of this compound as a Chiral Building Block

The term "chiral building block" refers to a molecule that is enantiomerically pure and can be used as a starting material in the synthesis of more complex chiral molecules. takasago.com this compound, with its defined stereochemistry at the C2 and C3 positions, serves as an excellent chiral building block in asymmetric synthesis.

The stereocenters present in this compound make it a valuable precursor for the total synthesis of natural products. Many biologically active natural products contain similar 1,3-diol or related structural motifs. By utilizing the existing chirality of the building block, chemists can avoid complex and often low-yielding asymmetric reactions later in the synthetic sequence. The defined stereochemistry is transferred to the final product, ensuring the correct spatial arrangement of atoms, which is often crucial for biological activity. nih.gov

The structural motif of a β-hydroxy ester is found in a variety of bioactive molecules, including antibiotics and other pharmaceuticals. nih.gov For instance, the core structure of some statin drugs, which are used to lower cholesterol, contains a β-hydroxy acid or ester. The enantiomerically pure nature of this compound is critical in these applications, as different enantiomers of a drug can have vastly different pharmacological effects.

As a chiral building block, this compound serves as a versatile starting point for a wide range of advanced organic syntheses. orgsyn.orgresearchgate.net Its functional groups can be manipulated to introduce new stereocenters with high diastereoselectivity, guided by the existing chiral centers. This substrate-controlled stereoselectivity is a powerful tool in the synthesis of complex target molecules with multiple stereocenters.

Derivatization for Enhanced Synthetic Scope

The synthetic utility of this compound can be further expanded through derivatization of its hydroxyl and ester functionalities.

Protection of the Hydroxyl Group: The hydroxyl group can be protected with a variety of protecting groups (e.g., silyl (B83357) ethers, acetals) to prevent it from reacting in subsequent synthetic steps. This allows for selective reactions at other positions of the molecule.

Activation of the Hydroxyl Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles at the C3 position.

Modification of the Ester Group: The methyl ester can be converted to other esters (e.g., tert-butyl ester) to alter its reactivity or to facilitate its removal under specific conditions. It can also be converted to an amide, which can have different reactivity and directing effects in subsequent reactions.

These derivatizations enhance the versatility of this compound as a chiral building block, allowing for its incorporation into a broader range of complex synthetic targets.

Preparation of Amides and Other Ester Derivatives

The chemical literature available does not provide specific examples of the direct conversion of this compound into its corresponding amides or other ester derivatives. General methodologies for these transformations are well-established for a wide range of esters; however, specific reaction conditions, catalysts, and yields for the title compound have not been reported. The following discussion, therefore, outlines the plausible synthetic routes for the preparation of amides and other esters from this compound based on established organic chemistry principles.

Amide Synthesis

The conversion of an ester to an amide, known as aminolysis, typically involves the reaction of the ester with an amine. This reaction can be catalyzed by acids or bases, or in some cases, can proceed thermally. For a substrate like this compound, direct aminolysis would involve reacting it with a primary or secondary amine.

A general representation of this reaction is as follows:

Reaction of this compound with an amine to form an N-substituted amide.

The reactivity of the amine and the steric hindrance around the ester's carbonyl group are critical factors. Given the presence of a methyl group at the α-position and a hydroxyl group at the β-position, steric hindrance might influence the reaction rate.

Potential Synthetic Approaches:

Direct Aminolysis: Heating this compound with a high boiling point amine could potentially lead to the formation of the corresponding amide. However, this method might require harsh conditions and could lead to side reactions involving the hydroxyl group.

Catalyzed Aminolysis: The use of a catalyst, such as sodium methoxide (B1231860) or a Lewis acid, could facilitate the reaction under milder conditions.

Enzymatic Amidation: Lipases are known to catalyze the formation of amides from esters and amines under mild and selective conditions. A lipase-catalyzed approach could be particularly advantageous for a multifunctional molecule like this compound, potentially avoiding reactions at the hydroxyl group.

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This acid or base-catalyzed reaction is an equilibrium process. To drive the reaction towards the desired product, the reactant alcohol is often used in large excess, or the leaving alcohol (in this case, methanol) is removed from the reaction mixture.

A general transesterification reaction is shown below:

Transesterification of this compound with an alcohol to form a new ester.

Potential Synthetic Approaches:

Acid-Catalyzed Transesterification: Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins. The reaction would involve heating this compound with another alcohol in the presence of the acid catalyst.

Base-Catalyzed Transesterification: Strong bases like sodium alkoxides are effective catalysts. The reaction is typically rapid and proceeds under milder conditions than the acid-catalyzed counterpart.

Enzymatic Transesterification: Lipases can also be employed for transesterification reactions, offering high selectivity and mild reaction conditions.

While the specific experimental data for these transformations on this compound are not available in the reviewed literature, the general principles of amide synthesis and transesterification provide a solid framework for how these derivatives could be prepared. The table below lists the hypothetical products of such reactions.

| Starting Material | Reagent | Product Name |

| This compound | Ammonia | 3-Hydroxy-2-methyloctanamide |

| This compound | Ethylamine | N-Ethyl-3-hydroxy-2-methyloctanamide |

| This compound | Ethanol | Ethyl 3-hydroxy-2-methyloctanoate |

| This compound | Isopropanol | Isopropyl 3-hydroxy-2-methyloctanoate |

Further experimental research is required to determine the optimal conditions and to characterize the reactivity of this compound in these transformations.

Biological Context and Natural Occurrence of Methyl 3 Hydroxy 2 Methyloctanoate

Natural Occurrence and Distribution

The distribution of Methyl 3-hydroxy-2-methyloctanoate in nature is varied, indicating its involvement in the chemical ecology of different organisms.

While a wide array of volatile compounds contribute to the complex aroma profiles of fruits and fermented beverages, specific data on the presence of this compound is limited. For instance, a study on the potent odorants in various cultivars of snake fruit (Salacca zalacca) identified numerous methyl esters, such as methyl 3-methylpentanoate (B1260497) and methyl 3-methyl-2-butenoate, which are crucial to the fruit's characteristic aroma. nih.gov However, this compound was not specifically listed among the key odor-active compounds in that particular research. Further investigation into the volatile constituents of other fruits and agricultural products like wine is necessary to ascertain its presence and significance.

The industrial synthesis of branched-chain amino acids often utilizes microorganisms like Corynebacterium glutamicum. researchgate.net These microbial systems are engineered to enhance the production of specific amino acids through detailed enzymatic processes. While not directly producing this compound, the metabolic pathways involved in creating branched-chain amino acids in these microorganisms provide a foundational model for how precursors to this ester might be synthesized. The potential for microbial fermentation to produce a wide range of secondary metabolites suggests that certain species may indeed synthesize this compound, although specific examples are not yet prevalent in the literature.

Chemicals play a crucial role in insect communication, and many compounds serve as attractants for various purposes, including mating and locating food sources. While a broad category of chemicals are known to be insect attractants, the specific role of this compound in this context is an area of ongoing research.

Biosynthetic Pathways and Precursors

The molecular structure of this compound, particularly its branched-chain and hydroxyl group, points towards a biosynthetic origin rooted in amino acid metabolism.

The biosynthesis of the three branched-chain amino acids (BCAAs)—isoleucine, leucine, and valine—is a well-established pathway in bacteria, fungi, and plants. nih.govresearchgate.net This multi-enzyme pathway serves as a likely origin for the carbon skeleton of this compound. The catabolism of BCAAs can lead to various intermediates that could be further modified to form this compound. For example, the breakdown of BCAAs can produce 3-hydroxy acids, which are structurally related to this compound. nih.gov

Table 1: Key Enzymes in Branched-Chain Amino Acid Biosynthesis

| Enzyme | Function |

| Acetohydroxyacid synthase (AHAS) | Catalyzes the initial condensation reactions in the pathway. researchgate.net |

| Ketol-acid reductoisomerase (KARI) | Converts the products of AHAS to their 2,3-dihydroxy forms. nih.gov |

| Dihydroxyacid dehydratase | The third enzyme in the BCAA synthesis pathway. researchgate.net |

| Branched-chain aminotransferase (BCAT) | Catalyzes the final transamination step to produce the BCAA. |

This table outlines the primary enzymes involved in the synthesis of branched-chain amino acids, which are the likely precursors to this compound.

The conversion of a BCAA-derived precursor to this compound would necessitate several enzymatic steps. Following the initial formation of a branched-chain keto acid from BCAA catabolism, a reduction reaction could introduce the hydroxyl group at the C3 position. Subsequently, an esterification step, likely catalyzed by an esterase or synthase, would add the methyl group to the carboxyl end of the molecule, yielding the final product. The chemoenzymatic synthesis of related compounds, such as (2S,3R)-3-hydroxy-3-methylproline from L-isoleucine, demonstrates the feasibility of such enzymatic transformations, including regio- and stereocontrolled C-H hydroxylation. nih.gov

Biological Roles and Chemoecological Relevance (excluding human/clinical effects)

The ecological and biological functions of this compound are multifaceted, stemming from its nature as a volatile organic compound (VOC) derived from fatty acid metabolism. These roles are primarily understood through the study of analogous compounds and their established functions in various biological systems.

Volatile organic compounds are fundamental to the flavor and aroma of a wide array of foods and beverages. researchgate.netingenieria-analitica.com Esters of short and medium-chain fatty acids are particularly important contributors to the sensory profiles of fermented products like wine and tea. researchgate.netnih.gov While the specific organoleptic properties of this compound have not been extensively documented, the characteristics of structurally similar compounds provide valuable insights.

For instance, branched-chain fatty acid esters of hydroxy fatty acids (FAHFAs) have been identified as a class of natural lipids present in various types of tea, with their concentrations showing a positive correlation with the degree of fermentation. nih.gov This suggests that microbial activity during fermentation plays a crucial role in their formation. In the context of wine, various esters contribute to the fruity and floral notes. nih.gov Although direct evidence is lacking for this compound, the presence of other methyl and ethyl esters of hydroxy acids points to a potential, yet unconfirmed, contribution to the complex aroma profiles of fermented beverages.

The study of related compounds, such as those found in hops, reveals that short-chain monocarboxylic acids and their corresponding ethyl esters can significantly influence the flavor of beer, imparting both pleasant and unpleasant notes depending on their concentration and the aging of the hops. researchgate.net This highlights the general principle that fatty acid derivatives are pivotal in shaping the flavor of fermented products.

Table 1: Examples of Related Flavor and Aroma Compounds

| Compound Name | Reported Aroma/Flavor Profile | Food/Beverage Source |

| Ethyl 2-hydroxy-3-methylbutanoate | Fruity, floral, jasmine, strawberry | Wine, hard cider, Chinese spirits |

| Branched-chain fatty acid esters of hydroxy fatty acids (FAHFAs) | Not specified | Tea |

| Short-chain monocarboxylic acids | Cheesy, sweaty, rancid | Hops (aged) |

| Ethyl esters of short-chain acids | Estery, fruity, pineapple-like | Hops (fresh) |

This table presents data on compounds structurally related to this compound to infer its potential role in flavor and aroma.

Insects utilize a vast and complex chemical language to mediate a wide range of behaviors, with fatty acid-derived compounds playing a central role as pheromones and other semiochemicals. researchgate.netnih.govnih.gov These chemical signals are critical for processes such as mate location, aggregation, and defense. While a direct pheromonal role for this compound has not been established, its structural features are consistent with those of known insect pheromones, particularly within the order Coleoptera (beetles).

Many insect pheromones are derived from the modification of common fatty acids through pathways involving desaturation, chain-shortening, reduction, and esterification. researchgate.netnih.gov The resulting alcohols, aldehydes, and esters, often with specific stereochemistry, are key components of species-specific pheromone blends. The biosynthesis of these compounds often occurs in specialized glands and is under tight enzymatic control.